molecular formula C18H24N4O2 B4008520 N-(3-imidazol-1-ylpropyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide

N-(3-imidazol-1-ylpropyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide

Cat. No.: B4008520
M. Wt: 328.4 g/mol
InChI Key: YFZZYPQBZOWRLK-UHFFFAOYSA-N
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Description

“N-(3-imidazol-1-ylpropyl)-N’-[(4-propan-2-ylphenyl)methyl]oxamide” is a synthetic organic compound that features an imidazole ring and an oxamide functional group

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14(2)16-6-4-15(5-7-16)12-21-18(24)17(23)20-8-3-10-22-11-9-19-13-22/h4-7,9,11,13-14H,3,8,10,12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZZYPQBZOWRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-imidazol-1-ylpropyl)-N’-[(4-propan-2-ylphenyl)methyl]oxamide” typically involves the following steps:

    Formation of the Imidazole Derivative: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Alkylation: The imidazole derivative is then alkylated with 3-chloropropylamine to introduce the propyl chain.

    Oxamide Formation: The final step involves the reaction of the alkylated imidazole with 4-isopropylbenzylamine and oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the propyl chain.

    Reduction: Reduction reactions could target the oxamide functional group, potentially converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with imidazole rings are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.

    Antimicrobial Activity: Some compounds with similar structures have shown antimicrobial properties.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for its potential biological activities.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The imidazole ring could interact with metal ions or amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-imidazol-1-ylpropyl)-N’-[(4-methylphenyl)methyl]oxamide
  • N-(3-imidazol-1-ylpropyl)-N’-[(4-chlorophenyl)methyl]oxamide

Uniqueness

The unique combination of the imidazole ring and the oxamide functional group, along with the specific substituents on the aromatic ring, may confer unique biological activities or chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-imidazol-1-ylpropyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide
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N-(3-imidazol-1-ylpropyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide

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